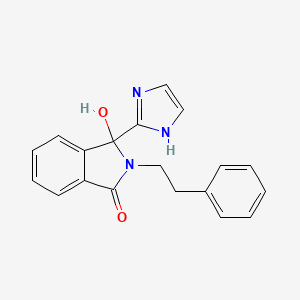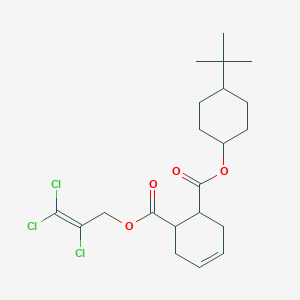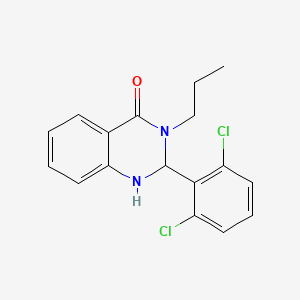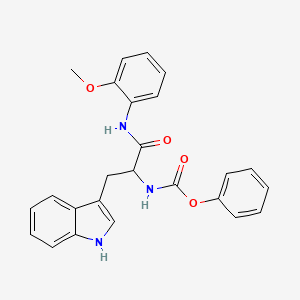
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR, which is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival.
Mécanisme D'action
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone binds to the ATP-binding site of EGFR and prevents its activation by ATP. This leads to the inhibition of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in various biological processes. However, it has some limitations, such as its low solubility in aqueous solutions and its potential off-target effects on other tyrosine kinases.
Orientations Futures
There are several future directions for the research on 3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone. One direction is to develop more potent and selective EGFR inhibitors with better pharmacokinetic properties. Another direction is to study the role of EGFR in other biological processes, such as wound healing and tissue regeneration. Furthermore, the combination of EGFR inhibitors with other targeted therapies or immunotherapies could be explored to improve cancer treatment outcomes.
Méthodes De Synthèse
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone is synthesized from 2-(2-phenylethyl) isoindoline-1,3-dione and 1H-imidazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone is widely used in scientific research as a tool to study the role of EGFR in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells that overexpress EGFR, such as non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma. This compound has also been used to study the mechanism of action of EGFR and its downstream signaling pathways.
Propriétés
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-17-15-8-4-5-9-16(15)19(24,18-20-11-12-21-18)22(17)13-10-14-6-2-1-3-7-14/h1-9,11-12,24H,10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWICHEWDJOXYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2(C4=NC=CN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5002695.png)
![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B5002698.png)
![1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B5002711.png)
![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5002712.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide](/img/structure/B5002713.png)

![2-[2-methoxy-4-(2-nitrovinyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5002731.png)



![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)
![N-[3-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B5002776.png)
![[4-(2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B5002784.png)
![N,N'-bis[3-(dimethylamino)propyl]terephthalamide hydrochloride](/img/structure/B5002796.png)